

Technical Support Center: High-Precision 87Sr/86Sr Isotope Ratio Analysis by TIMS

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Compound of Interest		
Compound Name:	Strontium-86	
Cat. No.:	B083252	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of 87Sr/86Sr isotope ratio measurements using Thermal Ionization Mass Spectrometry (TIMS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical interference for accurate 87Sr/86Sr measurements by TIMS?

A1: The most critical interference is the isobaric overlap of 87Rb on 87Sr.[1][2] Since the mass spectrometer cannot distinguish between ions of the same mass-to-charge ratio, any 87Rb present in the sample will artificially elevate the measured 87Sr signal, leading to an inaccurate and higher 87Sr/86Sr ratio. Therefore, the chemical separation of Sr from Rb is a crucial step before analysis.

Q2: What is the purpose of using NIST SRM 987?

A2: The NIST SRM 987 is a standard reference material with a certified 87Sr/86Sr value, which is used for the calibration of mass spectrometers.[3][4] It serves as a quality control standard to assess the accuracy and precision of the analytical procedures and to allow for inter-laboratory comparison of data.[5] The accepted 87Sr/86Sr value for NIST SRM 987, corrected for mass fractionation, is approximately 0.710248.[2][5]







Q3: What are the advantages of using a multidynamic data acquisition mode over a static mode?

A3: Multidynamic acquisition involves cycling through a series of static measurements with slightly different collector configurations. This method is considered the 'gold standard' for high-precision analyses as it allows for the correction of variations in beam intensity and differences in collector and amplifier responses.[6] While static measurements can also yield high precision, multidynamic analysis can help to identify and mitigate instrumental biases, leading to improved accuracy.[6][7]

Q4: What is the typical sample size required for TIMS analysis of 87Sr/86Sr?

A4: TIMS is a highly sensitive technique capable of analyzing very small sample sizes. While several micrograms (5-100 µg) of strontium are often used for routine analysis, high-precision measurements can be achieved on samples containing as little as a few nanograms (ng) of Sr. [8][9] For some applications, even sub-nanogram quantities can be analyzed, although precision may be lower.

Troubleshooting Guide

This guide addresses common issues encountered during 87Sr/86Sr analysis by TIMS.

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Inaccurate or variable 87Sr/86Sr ratios	Incomplete separation of Rb from Sr.	Implement or optimize the column chromatography procedure using a strontium-specific resin like Sr-Spec™ to ensure complete removal of Rb.[10][11]
Matrix effects from other elements in the sample.	Ensure the sample is chemically purified to isolate Sr from other elements that can suppress or enhance its ionization.[2][12]	
Incorrect mass fractionation correction.	Regularly analyze a standard like NIST SRM 987 to verify the accuracy of your mass fractionation correction. Ensure the 86Sr/88Sr ratio used for normalization is appropriate for your instrument and method.	
Low or unstable ion beam	Improper filament loading.	Follow a standardized filament loading protocol. Ensure the sample is deposited as a small, centered spot on the filament. Use of an activator like tantalum fluoride (TaF) can enhance ionization.[6]
Poor ionization efficiency.	Degas filaments properly before loading the sample. Optimize the filament heating procedure to achieve a stable and sufficiently intense ion beam.	
Contamination of the filament or sample.	Use high-purity reagents and work in a clean laboratory	-



	environment to minimize contamination. Ensure filaments are thoroughly cleaned before use.	
Poor internal precision (within a single run)	Unstable ion beam during data acquisition.	Optimize the filament heating ramp to achieve a stable emission of Sr ions. Ensure the vacuum in the mass spectrometer is at the optimal level.
Fluctuations in collector or amplifier electronics.	Allow the instrument sufficient warm-up time. If issues persist, consult the instrument manufacturer for diagnostics. Multidynamic analysis can help to correct for some of these variations.[6]	
Poor external precision (run-to- run variability)	Inconsistent sample preparation.	Standardize all steps of the sample preparation, including digestion, column chemistry, and filament loading, to ensure reproducibility.
Variations in instrument performance.	Regularly monitor instrument performance by analyzing a quality control standard like NIST SRM 987. Track key parameters such as ion beam intensity and stability over time.	

Data Presentation

Table 1: Comparison of TIMS Measurement Modes for NIST SRM 987



Measurement Mode	Reported 87Sr/86Sr	Precision (2RSD or 2SD)	Reference
Multidynamic	0.7102518 ± 0.0000016	2.2 ppm	[6]
Multidynamic	0.710246	26 ppm	[8]
Static	0.710230	26 ppm	[8]
Dynamic	0.710251 ± 0.000018	~25 ppm	[2]
Static	0.710247 ± 0.000026	~37 ppm	[2]

RSD = Relative Standard Deviation; SD = Standard Deviation

Experimental Protocols

Protocol 1: Strontium Separation using Sr-Spec™ Resin

This protocol is a generalized procedure for the separation of strontium from a sample matrix using a strontium-specific extraction chromatographic resin.

- Sample Dissolution: Dissolve the sample in an appropriate acid (e.g., HNO3, HCl) to bring the strontium into solution.
- Column Preparation:
 - Place a small amount of Sr-Spec[™] resin (e.g., 250 µL) into a clean chromatography column.
 - Pre-condition the resin by passing a sufficient volume of 7 M HNO3 through the column.
- Sample Loading:
 - Evaporate the dissolved sample to dryness and redissolve it in a small volume of 7 M HNO3.
 - Load the sample solution onto the pre-conditioned Sr-Spec™ column.



Matrix Elution:

 Wash the column with a volume of 7 M HNO3 sufficient to elute matrix elements. The exact volume may need to be calibrated for different sample types.

Strontium Elution:

- Elute the purified strontium from the resin using a small volume of 0.05 M HNO3.[10]
- Sample Collection: Collect the Sr fraction in a clean vial. Evaporate the solution to dryness in preparation for filament loading.

Protocol 2: TIMS Filament Loading for 87Sr/86Sr Analysis

This protocol describes a general procedure for loading a purified strontium sample onto a rhenium (Re) filament for TIMS analysis.

• Filament Preparation:

- Degas a new single or double rhenium filament assembly by passing a current through it in a vacuum to remove any surface contaminants.
- Sample Re-dissolution:
 - \circ Re-dissolve the dried, purified Sr sample in a small volume (e.g., 1-2 μ L) of a suitable loading solution (e.g., 0.3M H3PO4).[9]
- Filament Loading:
 - Using a micropipette, carefully deposit the dissolved Sr sample onto the center of the evaporation filament.
 - If using an activator, such as TaF, it can be added to the sample before or after loading onto the filament.
- Drying the Sample:



- Slowly and carefully pass a low current through the filament to gently evaporate the solvent, leaving the sample as a small, well-defined deposit.
- Mounting:
 - Mount the filament assembly into the mass spectrometer's sample turret.

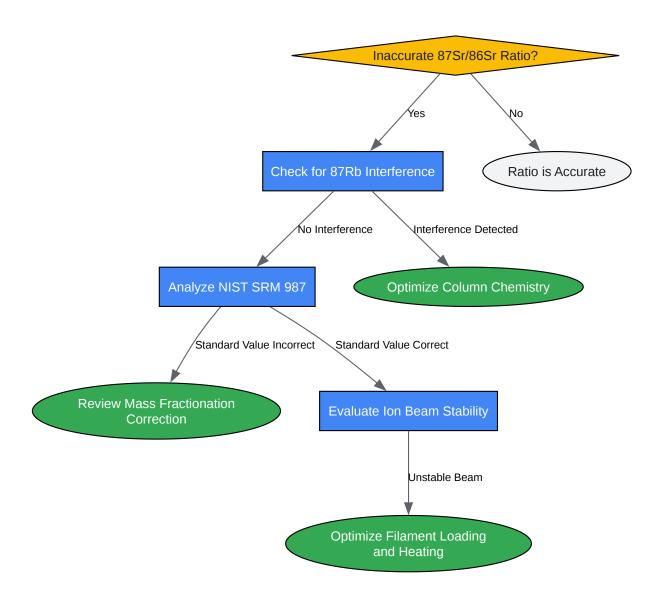
Visualizations



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Caption: Experimental workflow for 87Sr/86Sr analysis by TIMS.





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Caption: Troubleshooting logic for inaccurate 87Sr/86Sr ratios.

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